3-(difluoromethyl)bicyclo[1.1.1]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(difluoromethyl)bicyclo[1.1.1]pentan-1-ol is a chemical compound with the molecular formula C6H8F2O and a molecular weight of 134.12 g/mol . It is characterized by a bicyclo[1.1.1]pentane core structure with a difluoromethyl group and a hydroxyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)bicyclo[1.1.1]pentan-1-ol typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under specific reaction conditions to introduce the difluoromethyl group onto the bicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production methods for 3-(difluoromethyl)bicyclo[11 the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using efficient catalysts, and employing continuous flow techniques .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)bicyclo[1.1.1]pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like halides (e.g., NaBr) can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of difluoromethyl derivatives.
Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
3-(difluoromethyl)bicyclo[1.1.1]pentan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)bicyclo[1.1.1]pentan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The difluoromethyl group and the bicyclo[1.1.1]pentane core may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound without the difluoromethyl and hydroxyl groups.
3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-ol: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
Bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
3-(difluoromethyl)bicyclo[1.1.1]pentan-1-ol is unique due to the presence of both the difluoromethyl group and the hydroxyl group on the bicyclo[1.1.1]pentane core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(difluoromethyl)bicyclo[1.1.1]pentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-4(8)5-1-6(9,2-5)3-5/h4,9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEARPHVDKHEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.